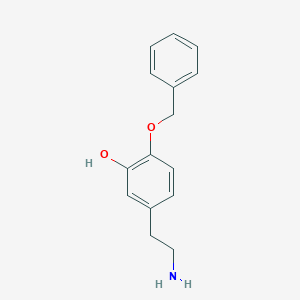

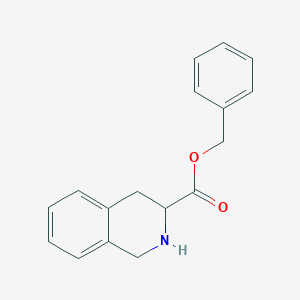

4-O-Bencil Dopamina

Descripción general

Descripción

Protected Dopamine derivative.

Aplicaciones Científicas De Investigación

Recubrimientos de Polidopamina

Polidopamina (PDA): es un polímero de recubrimiento versátil que puede adherirse a diversas superficies de materiales. Se produce mediante el autoensamblaje de la dopamina en condiciones aeróbicas en un entorno alcalino. Tradicionalmente, la formación de PDA requiere la presencia de oxígeno. Sin embargo, se ha descubierto una nueva ruta: impulsar la polimerización en ausencia de oxígeno explotando el metabolismo de las bacterias fotosintéticas púrpuras anaeróbicas . El mecanismo implica la autooxidación de la dopamina a dopamina quinona (DQ), que forma posteriormente leucdopaminachrome (DAL) y finalmente conduce a la formación de 5,6-dihidroxiindol (DHI). Los recubrimientos de PDA encuentran aplicaciones en la modificación de superficies, inspirados en las proteínas adhesivas que secretan los mejillones para adherirse a superficies húmedas.

Nanopartículas Superparamagnéticas

Las nanopartículas de Fe3O4 recubiertas de dopamina exhiben propiedades superparamagnéticas. Estas nanopartículas se sintetizaron mediante intercambio de ligandos de ácido oleico en nanopartículas de Fe3O4. La dopamina contribuye a su alta magnetización (72,87 emu/g) debido a su menor peso. La propiedad paramagnética se detecta tanto para las nanopartículas de Fe3O4 como para las recubiertas de dopamina .

Estudios de Impedancia en Cultivos Celulares

Los investigadores han estudiado los efectos de la dopamina en cultivos celulares 2D y 3D utilizando mediciones de impedancia. Se extrajeron curvas de calibración a varias frecuencias con concentraciones conocidas de dopamina. La evaluación de los valores medios de impedancia para diferentes técnicas de inmovilización en cada frecuencia proporciona información sobre el comportamiento de la dopamina en los sistemas de cultivo celular .

Mecanismo De Acción

Target of Action

4-O-Benzyl Dopamine primarily targets the Monoamine Oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . It also interacts with Dopamine receptors , which are widely expressed in the body and function in both the peripheral and the central nervous systems .

Mode of Action

The compound’s interaction with its targets leads to changes in the concentration of dopamine in the brain. By inhibiting the MAO-B enzyme, 4-O-Benzyl Dopamine prevents the breakdown of dopamine, thereby increasing its availability . When interacting with dopamine receptors, it can modulate various functions such as motor control, motivation, reward, cognitive function, and more .

Biochemical Pathways

The metabolism of dopamine is strongly linked to oxidative stress, as its degradation generates reactive oxygen species (ROS). Furthermore, dopamine oxidation can lead to the production of endogenous neurotoxins . Therefore, by inhibiting the breakdown of dopamine, 4-O-Benzyl Dopamine can potentially reduce oxidative stress and the production of neurotoxins .

Pharmacokinetics

The metabolism of dopamine involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .

Result of Action

The increased availability of dopamine due to the inhibition of its breakdown can have various effects at the molecular and cellular level. For instance, it can enhance the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut . It can also have implications in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .

Análisis Bioquímico

Biochemical Properties

4-O-Benzyl Dopamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the dopaminergic system, which plays essential roles in the central nervous system . The dopamine D4 receptor, for instance, has been found to interact with 4-O-Benzyl Dopamine .

Cellular Effects

The effects of 4-O-Benzyl Dopamine on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the activity of dopaminergic neurons .

Molecular Mechanism

4-O-Benzyl Dopamine exerts its effects at the molecular level through various mechanisms. It binds to dopamine receptors, triggering slow-acting effects through the activation of these receptors . It also signals through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .

Temporal Effects in Laboratory Settings

The effects of 4-O-Benzyl Dopamine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-O-Benzyl Dopamine vary with different dosages in animal models

Metabolic Pathways

4-O-Benzyl Dopamine is involved in several metabolic pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process involving tyrosine hydroxylase and aromatic L-amino acid decarboxylase . It can also be transformed into noradrenaline/norepinephrine and adrenaline/epinephrine .

Transport and Distribution

4-O-Benzyl Dopamine is transported and distributed within cells and tissues primarily through the dopamine transporter (DAT), a membrane-spanning protein that pumps dopamine out of the synaptic cleft back into the cytosol .

Subcellular Localization

It is known that dopamine, from which 4-O-Benzyl Dopamine is derived, is stored in the cytoplasm and in at least two different vesicular pools .

Propiedades

IUPAC Name |

5-(2-aminoethyl)-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVIUXSFRYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340042 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94026-91-2 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

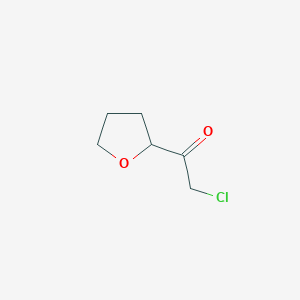

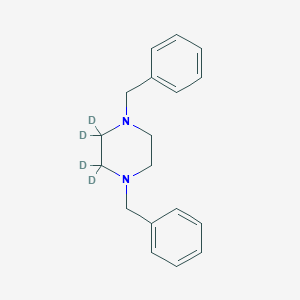

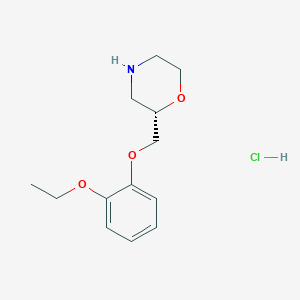

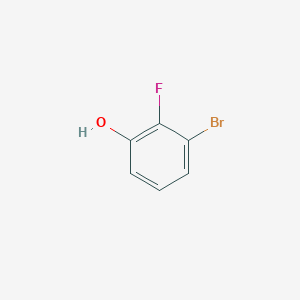

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

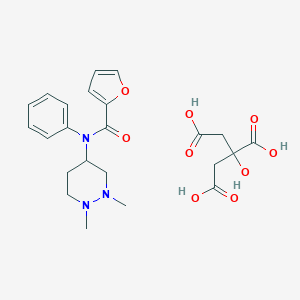

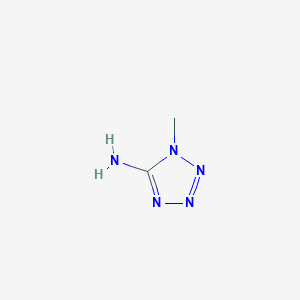

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)